molecular formula C20H16F3N3O2S B2779667 N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-92-6

N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2779667
CAS No.: 895803-92-6
M. Wt: 419.42
InChI Key: KMEPSPXYSQOKSG-UHFFFAOYSA-N
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Description

N'-(2,4-Difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a central ethanediamide scaffold. The compound integrates a 2,4-difluorophenyl moiety and a thiazole ring substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker bridges the thiazole and ethanediamide groups, enhancing conformational flexibility. For instance, hydrazinecarbothioamides and 1,2,4-triazoles are synthesized via reactions of benzoic acid hydrazides with isothiocyanates, followed by cyclization in basic media . Spectral techniques such as IR, NMR, and elemental analysis are critical for confirming tautomeric forms and structural integrity .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-11-17(29-20(25-11)12-3-2-4-13(21)9-12)7-8-24-18(27)19(28)26-16-6-5-14(22)10-15(16)23/h2-6,9-10H,7-8H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEPSPXYSQOKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-difluoroaniline with 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, followed by amidation with ethylenediamine. The reaction conditions often require the use of catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide and Related Derivatives

Compound Name Core Scaffold Substituents (R1, R2, R3) Molecular Weight Key Features Reference
N'-(2,4-Difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide Ethanediamide-thiazole R1 = 2,4-difluorophenyl; R2 = 3-fluorophenyl; R3 = methyl 418.55* Fluorine-rich aryl groups; methyl-thiazole enhances lipophilicity
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl]ethyl}ethanediamide Ethanediamide-thiazolo-triazole R1 = 3-chloro-4-methylphenyl; R2 = 4-methoxyphenyl; R3 = methyl - Methoxy group increases electron density; chloro substituent improves stability
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzenesulfonamide Sulfonamide-thiazole R1 = 3,4-dimethoxyphenyl; R2 = 3-fluorophenyl 422.5 Sulfonamide replaces ethanediamide; dimethoxy groups enhance solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide-thiazole R1 = 3,4-dichlorophenyl; R2 = H 287.16 Simpler acetamide backbone; dichloro substitution impacts bioactivity

*Molecular weight inferred from for analogous structures.

Substituent Effects on Physicochemical Properties

  • Halogen Substituents: Fluorine and chlorine atoms influence electronic and steric properties. The 2,4-difluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Methoxy vs. In contrast, methyl groups (e.g., in the target compound) favor lipophilicity and CNS penetration .
  • Thiazole vs. Triazole Rings : Thiazole rings (as in the target compound) are more electron-rich than triazoles, affecting binding affinity in enzyme-targeted applications. Triazole-containing derivatives (e.g., ) may exhibit enhanced π-π stacking interactions .

Biological Activity

N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with thiazole derivatives and subsequent modifications to introduce the desired functional groups. The synthesis typically involves:

  • Formation of Thiazole Ring : Utilizing appropriate precursors such as 3-fluorophenyl and 4-methylthiazole.
  • Coupling Reaction : Employing coupling agents to facilitate the attachment of the difluorophenyl group.
  • Purification : Using chromatographic techniques to isolate the final product.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related thiazole derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound's mechanism appears to involve binding at the colchicine site on tubulin, disrupting microtubule dynamics .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound A0.36SGC-7901Tubulin inhibitor
Compound B0.86A549 (Lung)Microtubule destabilization
N'-(2,4-difluorophenyl)-N-{...}TBDTBDTBD

Mechanistic Studies

Molecular docking studies suggest that N'-(2,4-difluorophenyl)-N-{...} interacts favorably with tubulin, akin to known inhibitors like Colchicine and Vinblastine. This interaction leads to significant alterations in microtubule dynamics and cellular proliferation rates.

Case Studies

In a recent study focusing on thiazole derivatives, it was found that modifications in the aromatic rings significantly influenced biological activity. For instance:

  • Case Study 1 : A derivative with a methoxy substitution showed enhanced activity compared to its unsubstituted counterpart.
  • Case Study 2 : Variants lacking fluorine substitutions exhibited markedly reduced potency against cancer cell lines.

These findings underscore the importance of structural modifications in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent functionalization involves coupling reactions (e.g., amidation) to introduce the difluorophenyl and ethanediamide moieties. Key steps include:

  • Thiazole formation : Use of 3-fluorophenyl thiourea and 4-methyl-2-bromoacetophenone under reflux in ethanol .
  • Amidation : Activation of carboxylic acid intermediates with EDC/HOBt for coupling with primary amines .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
    • Validation : Monitor reactions via TLC, and confirm structures using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic techniques :

  • NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm), thiazole protons (δ 6.8–7.1 ppm), and amide NH signals (δ 8.2–8.5 ppm) .
  • IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and thiazole C=N vibrations (~1520 cm1^{-1}) .
  • Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies at 40–60°C for 4–8 weeks .
  • Photostability : Expose solid and solution phases to UV light (λ = 320–400 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive experiments .
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Quench reactions at intervals and analyze by LC-MS to identify hydrolysis products (e.g., free amines or carboxylic acids) .
    • Data interpretation : Compare degradation kinetics using Arrhenius plots for thermal studies and identify major degradation pathways (e.g., amide bond cleavage) .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets?

  • In vitro binding assays :

  • Fluorescence quenching : Titrate the compound into protein solutions (e.g., serum albumin) and measure fluorescence emission changes (λex_{ex} = 280 nm, λem_{em} = 340 nm). Calculate binding constants (Ka_a) via Stern-Volmer plots .
  • Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips and measure real-time binding kinetics (kon_{on}/koff_{off}) .
    • Cellular assays :
  • Dose-response studies : Treat cancer cell lines (e.g., MCF-7, HeLa) with 0.1–100 µM compound for 48 hours. Assess viability via MTT assays and calculate IC50_{50} values. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Mechanistic studies : Perform Western blotting to evaluate downstream signaling proteins (e.g., caspase-3 for apoptosis) .

Q. How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

  • ADME prediction : Use software like SwissADME or Schrödinger’s QikProp to estimate:

  • Lipophilicity : LogP values (target range: 2–4) for membrane permeability .
  • Metabolic stability : CYP450 enzyme interaction profiles (e.g., CYP3A4 inhibition risk) .
    • Molecular docking : Dock the compound into active sites of target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with improved hydrogen bonding (e.g., to Thr766) and hydrophobic interactions .

Data Contradictions and Resolution

  • Degradation pathways : suggests amide hydrolysis dominates under acidic conditions, while reports thiazole ring oxidation at high pH. To resolve, conduct pH-specific stability studies with LC-MS/MS to track degradation products.
  • Biological activity : Some studies emphasize kinase inhibition ( ), while others highlight apoptosis induction ( ). Validate via kinase activity assays (e.g., ADP-Glo™) and apoptosis markers (Annexin V/PI staining).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.